(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is an organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through a coupling reaction, often using a reagent like benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield benzoate salts, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of fine chemicals and as a building block for various chemical syntheses.
Mechanism of Action
The mechanism of action of (s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, allowing the compound to participate in selective reactions without interference from the amine functionality. The benzoic acid moiety can interact with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(s)-3-(1-(Methoxycarbonyl)pyrrolidin-3-yl)benzoic acid: Similar structure but with a methoxycarbonyl group instead of a tert-butoxycarbonyl group.
(s)-3-(1-(Ethoxycarbonyl)pyrrolidin-3-yl)benzoic acid: Similar structure but with an ethoxycarbonyl group instead of a tert-butoxycarbonyl group.
Uniqueness
The uniqueness of (s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid lies in the presence of the tert-butoxycarbonyl group, which provides steric hindrance and stability, making it a valuable intermediate in organic synthesis. This compound’s specific structural features allow for selective reactions and applications in various fields.
Properties
IUPAC Name |
3-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-7-13(10-17)11-5-4-6-12(9-11)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPXLUYKVYWQEQ-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.